N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Description
N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19BrN2O2 and its molecular weight is 339.233. The purity is usually 95%.
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Scientific Research Applications
- Researchers have explored the use of this compound in visible-light-induced dearomative cyclization reactions. For instance, a fac-Ir(ppy)₃-catalyzed intermolecular dearomative cyclization of 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate and alkynes led to the formation of substituted spirolactones. This method offers a novel approach to synthesizing spirocycle skeletons, utilizing water as an external oxygen source under mild reaction conditions .
- The compound has been employed in the synthesis of spiro [4.5]deca-1,6,9-trien-8-ones through visible-light-induced intermolecular dearomative cyclization of 2-bromo-1,3-dicarbonyl compounds and alkynes. This reaction provides access to complex spirocyclic structures with potential biological relevance .
- Another application involves the photocatalytic radical ortho-dearomative cyclization, leading to the formation of spiro [4.5]deca-1,7,9-trien-6-ones. This process utilizes visible light and represents an efficient synthetic route to these valuable compounds .
- The compound participates in visible-light-induced intermolecular dearomative cyclization reactions, yielding 1-oxaspiro [4.4]nona-3,6-dien-2-one derivatives. This synthetic strategy provides access to spirocyclic scaffolds with potential applications in drug discovery and materials science .
- In related work, N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide was synthesized from 5-bromofuran-2-carboxylic acid and isoniazid. This compound may have pharmacological implications, and its synthesis was achieved with a yield of 83% .
Visible-Light-Induced Dearomative Cyclization
Synthesis of Spiro [4.5]deca-1,6,9-trien-8-ones
Photocatalytic Radical Ortho-Dearomative Cyclization
Spiro [4.4]nona-3,6-dien-2-one Synthesis
N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide
properties
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-3-8-18-9-6-12(7-10-18)15(19)17(2)11-13-4-5-14(16)20-13/h1,4-5,12H,6-11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFFBVOQHBZFRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)Br)C(=O)C2CCN(CC2)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide |
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